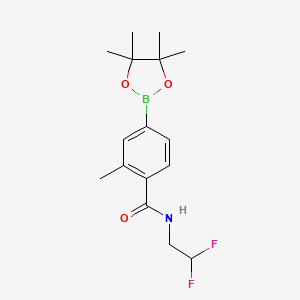
1-(2-Chloroacetyl)piperidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroacetyl)piperidine-3-carbonitrile is a chemical compound that features a piperidine ring substituted with a chloroacetyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with chloroacetyl chloride and subsequent introduction of the carbonitrile group. One common method includes the following steps:
Chloroacetylation: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form 1-(2-Chloroacetyl)piperidine.
Introduction of Carbonitrile Group: The intermediate 1-(2-Chloroacetyl)piperidine is then treated with a cyanide source, such as sodium cyanide (NaCN), to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroacetyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted piperidine derivatives.
Hydrolysis: Piperidine carboxylic acids.
Reduction: Piperidine amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroacetyl)piperidine-3-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroacetyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The carbonitrile group may also participate in interactions with biological molecules, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-Chloro-N-arylacetamide: Contains a chloroacetyl group but differs in the amide linkage and aromatic substitution.
Uniqueness: Its piperidine ring provides a versatile scaffold for further chemical modifications .
Eigenschaften
IUPAC Name |
1-(2-chloroacetyl)piperidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-4-8(12)11-3-1-2-7(5-10)6-11/h7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHSUWVVGOBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8199383.png)


